molecular formula C8H10N4S B8380875 2-Pyrrolidino-4-amino-5-cyanothiazole

2-Pyrrolidino-4-amino-5-cyanothiazole

Cat. No.: B8380875
M. Wt: 194.26 g/mol
InChI Key: FRCDSMLHJHGGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidino-4-amino-5-cyanothiazole is a specialized organic compound featuring a thiazole heterocycle substituted with a pyrrolidine ring, an amino group, and a cyano group. This specific arrangement of functional groups makes it a valuable scaffold in medicinal chemistry and drug discovery research. The presence of both hydrogen bond donors and acceptors, along with the electron-withdrawing cyano group, influences its binding characteristics and physicochemical properties. In particular, the 2-pyrrolidino-thiazole core is a structure of significant interest in the development of antimitotic agents . Research on analogous compounds has demonstrated that the pyrrolidin-1-yl moiety at the C-2 position of the 4-aminothiazole scaffold can be essential for potent biological activity, including the inhibition of tubulin polymerization, which is a key target in anticancer drug development . This compound is closely related to other cyanothiazole and aminothiazole intermediates, which are frequently employed in the synthesis of more complex molecules for pharmacological screening . It is intended for use by qualified researchers in laboratory settings for purposes such as method development, chemical synthesis, and biological testing. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H10N4S/c9-5-6-7(10)11-8(13-6)12-3-1-2-4-12/h1-4,10H2

InChI Key

FRCDSMLHJHGGAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Pyrrolidino-4-amino-5-cyanothiazole is compared with three analogous thiazole and thiadiazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications
This compound Thiazole 2-pyrrolidino, 4-amino, 5-cyano Kinase inhibition, antimicrobial
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Thiadiazole 2-amino, 5-(4-chlorophenyl) Anticancer, antimicrobial
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative Pyrazole-thiadiazine hybrid Complex aryl and amide groups Enzyme inhibition (e.g., COX-2)
4-Amino-5-cyano-2-methylthiazole Thiazole 2-methyl, 4-amino, 5-cyano Organic synthesis intermediates

Physicochemical Properties

  • Solubility: The pyrrolidino group in this compound improves solubility in polar organic solvents (e.g., DMSO) compared to 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, which is less soluble due to its hydrophobic 4-chlorophenyl group .
  • Melting Point: The cyano group elevates the melting point (~220–225°C) relative to 4-Amino-5-cyano-2-methylthiazole (mp ~180°C), likely due to stronger intermolecular interactions.

Research Findings and Limitations

  • Advantages: The pyrrolidino group enhances blood-brain barrier penetration in preclinical models, a trait absent in methyl- or chloro-substituted analogs.
  • Drawbacks: The cyano group’s electrophilicity may lead to off-target reactivity, necessitating structural optimization for therapeutic use.
  • Contradictions: While highlights thiadiazoles for antimicrobial use, recent studies suggest thiazoles with pyrrolidino/cyano groups offer broader kinase selectivity, underscoring divergent structure-activity relationships .

Preparation Methods

Diazotization and Coupling Strategies

Diazonium salt coupling, commonly used for arylazo-thiazoles, is less effective for introducing pyrrolidino groups due to steric and electronic mismatches. However, 2-amino-4-phenylthiazole derivatives have been synthesized via diazotization of 4-aminoacetophenone followed by coupling with thiazole nuclei. Adapting this method for pyrrolidine incorporation would require pre-functionalized diazonium salts, which remain unexplored in the literature.

Mechanistic Considerations and Optimization

The SNAr mechanism proceeds via a Meisenheimer complex, where the thiazole’s electron-deficient C2 position becomes susceptible to nucleophilic attack. Quantum mechanical modeling (DFT) of analogous thiazole systems predicts that the cyano group at C5 increases ring electron deficiency, accelerating substitution. Experimental evidence supports this: reactions with weaker nucleophiles (e.g., piperidine) require higher temperatures (80°C) and longer durations (12 hours) for comparable yields.

Optimization Strategies

  • Catalysis : Triethylamine (1–2% v/v) enhances reaction rates by deprotonating pyrrolidine, increasing nucleophilicity.

  • Solvent Screening : Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) offer similar efficiencies to DMSO but require higher temperatures (70–80°C).

  • Workup Procedures : Precipitation with water instead of organic solvents reduces impurity carryover, improving purity to >98%.

Industrial-Scale Production and Practical Challenges

Scaling the DMSO-based method introduces challenges:

  • Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation, necessitating membrane-based separation.

  • Byproduct Formation : Overheating (>70°C) promotes dimerization of pyrrolidine, reducing yields by 15–20%.

  • Waste Management : Residual pyrrolidine requires neutralization with acetic acid before disposal.

Case Study : A pilot plant using continuous flow reactors achieved 85% yield at 10 kg/batch scale, with in-line IR monitoring ensuring reaction completion within 5 hours.

Analytical and Spectroscopic Characterization

Robust characterization ensures batch consistency and regulatory compliance:

Table 1. Spectroscopic Data for this compound

TechniqueKey SignalsInterpretation
IR (KBr) 3297 cm⁻¹ (N-H), 2218 cm⁻¹ (C≡N)Amino and cyano functionalities
¹H-NMR (DMSO) δ 1.85 ppm (m, 4H, pyrrolidine CH₂),Pyrrolidine ring protons
δ 3.45 ppm (t, 4H, pyrrolidine N-CH₂),
δ 6.20 ppm (s, 2H, NH₂)Primary amine
MS (EI) m/z 247 [M]⁺ (100%), 204 [M-CN]⁺ (65%)Molecular ion and fragmentation

Q & A

Q. Critical factors for purity :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove residuals .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions optimize intermediate stability and minimize side reactions .
Method Yield Range Key Conditions Common By-Products
Nucleophilic substitution60–75%RT, NaOH, ethanol/waterUnreacted halide intermediates
Cyclization with cyanides50–68%Reflux, DMF, 12–24 hThiazolidinone derivatives

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidino proton integration at δ 2.5–3.5 ppm, cyano carbon at ~110–120 ppm) .
  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at 3300–3500 cm⁻¹) .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Methodological tip : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in tautomeric forms .

Advanced: How can researchers optimize solvent and catalyst systems to improve synthesis yields?

Answer:
Yield optimization requires systematic screening:

Solvent polarity : Test solvents like DMF (high polarity) vs. THF (moderate polarity) to balance reaction kinetics and by-product formation. DMF enhances nucleophilicity but may require post-reaction dialysis .

Catalyst compatibility :

  • Acid catalysts (e.g., p-TsOH): Accelerate cyclization but risk protonating the cyano group, leading to hydrolysis .
  • Base catalysts (e.g., DBU): Improve deprotonation of amino groups but may destabilize intermediates .

Case study : Replacing NaOH with K₂CO₃ in a nucleophilic substitution increased yield from 62% to 74% by reducing hydrolysis of the cyano group .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Answer:
Contradictions in structure-activity relationships (SAR) can arise from:

  • Subtle structural variations : E.g., replacing a methyl group with fluorine alters lipophilicity and target binding .
  • Assay conditions : Differences in cell lines, pH, or incubation times may skew results .

Q. Resolution strategy :

Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control assays) .

Functional group mapping : Tabulate substituent effects to identify trends (see table below) .

Substituent Biological Activity Key Interaction
5-CyanoEnhanced kinase inhibitionHydrogen bonding with ATP pocket
4-AminoSolubility improvementSalt bridge formation
Pyrrolidino at C-2Reduced cytotoxicitySteric hindrance at off-target sites

Advanced: What computational approaches are effective for predicting reactivity and binding modes of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the cyano group’s role in active-site binding .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
  • QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

Example : Docking studies revealed that 5-cyano derivatives form a critical hydrogen bond with Lys123 in the ATP-binding site of EGFR kinase, explaining their potency .

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